N-(3-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5OS/c20-13-6-4-12(5-7-13)16-8-9-17-23-24-19(26(17)25-16)28-11-18(27)22-15-3-1-2-14(21)10-15/h1-10H,11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPQLNQEQJPAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole moiety that is known for its diverse biological activities. The presence of the chlorophenyl groups enhances its interaction with biological targets. The molecular formula can be represented as:
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : The triazole ring can act as a potent inhibitor for various enzymes. For example, it has been shown to inhibit enzymes such as aromatase , cholinesterase , and carbonic anhydrase , which are crucial in several physiological processes .
- Antimicrobial Activity : Compounds containing triazole structures have demonstrated significant antimicrobial properties against a range of pathogens. For instance, triazole derivatives have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar triazole derivatives:
Case Studies
- Antimicrobial Efficacy : A study evaluated various triazole derivatives and found that those with chlorophenyl substitutions had enhanced antibacterial activity against E. coli and Klebsiella pneumoniae. The compound's structure was crucial for its interaction with bacterial enzymes .
- Enzyme Inhibition Studies : Research highlighted the compound's ability to inhibit cholinesterase effectively, which is significant for developing treatments for Alzheimer's disease. The inhibition was assessed through enzyme kinetics studies .
- Anticancer Properties : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies indicate that compounds similar to N-(3-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit key enzymes involved in inflammatory processes, such as lipoxygenases. In silico studies using molecular docking have suggested that similar compounds can effectively bind to these enzymes, potentially leading to the development of new anti-inflammatory drugs .
Pharmacological Applications
The pharmacological profile of this compound suggests several applications:
Enzyme Inhibition
Studies have shown that compounds with similar structures can act as inhibitors of various enzymes implicated in disease pathways. For example, the inhibition of 5-lipoxygenase has been noted as a promising avenue for developing treatments for conditions like asthma and arthritis .
Antimicrobial Activity
The potential antimicrobial properties of this compound are also being investigated. Similar thiazole and triazole derivatives have demonstrated effectiveness against a range of bacterial and fungal strains, suggesting that this compound could be explored for use in antimicrobial therapies.
Research Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) moiety undergoes nucleophilic displacement reactions under basic or acidic conditions. This reactivity is critical for modifying the compound's side chains while preserving its core structure.
Table 1: Nucleophilic Substitution Reactions
-
The reaction kinetics depend on the nucleophile's strength and steric hindrance from the triazolopyridazine core.
-
Methanol/water mixtures improve solubility for hydrophilic nucleophiles .
Oxidation of Thioether to Sulfone/Sulfoxide
Controlled oxidation transforms the thioether into sulfone or sulfoxide derivatives, altering electronic properties and biological activity.
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, RT, 3 hr | Sulfoxide () | 90% | |
| mCPBA | DCM, 0°C → RT, 2 hr | Sulfone () | 95% | |
| KMnO₄ | H₂O/acetone, 50°C, 1 hr | Over-oxidized byproducts | <10% |
Hydrolysis of the Acetamide Group
The acetamide group hydrolyzes under acidic or alkaline conditions, yielding carboxylic acid derivatives.
Table 3: Hydrolysis Reactions
| Conditions | Product | Reaction Time | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 8 hr | derivative | 8 hr | 85% | |
| NaOH (10%), EtOH, 60°C | Sodium carboxylate | 4 hr | 92% | |
| Enzymatic (Lipase) | Partial hydrolysis at RT | 24 hr | 41% |
Electrophilic Aromatic Substitution
The electron-rich triazolopyridazine core participates in electrophilic substitutions, primarily at the C-5 and C-8 positions.
Table 4: Electrophilic Substitution Reactions
Ring-Opening Reactions
Under extreme conditions, the triazolopyridazine ring undergoes cleavage, though this is rarely utilized synthetically.
Table 5: Ring-Opening Pathways
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| H₂NNH₂·H₂O | EtOH, reflux, 12 hr | Bicyclic hydrazine derivative | Intermediate | |
| LiAlH₄ | THF, 0°C → RT, 6 hr | Reduced pyridazine ring | Structural analysis |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the triazole ring, forming dimeric structures.
Key Findings :
Comparison with Similar Compounds
Key Observations:
- Chlorophenyl vs. Methyl/Isoxazol Substituents : The target compound’s dual chloro groups likely enhance target binding affinity compared to methyl or isoxazol substituents in Compounds 3 and 4, as chloro moieties promote hydrophobic interactions critical for receptor stabilization .
- Thioacetamide Linker : All compounds share a sulfur-based linker, but the target compound’s thioether bridge may balance lipophilicity and solubility better than the thiadiazole in Compound 3.
Hypothesized Pharmacokinetic Advantages
- Metabolic Stability : The triazolo-pyridazine core’s rigidity may reduce cytochrome P450-mediated metabolism compared to pyrimidines or thiadiazoles, which are more prone to oxidation.
- Solubility vs. Permeability : The 4-chlorophenyl group enhances membrane permeability, while the thioacetamide linker balances aqueous solubility—a trade-off less optimized in Compounds 3 and 4.
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A widely adopted method involves cyclizing 3-chloro-6-hydrazinopyridazine with aromatic aldehydes. For example, refluxing 3-chloro-6-hydrazinopyridazine with 4-chlorobenzaldehyde in ethanol and glacial acetic acid yields 6-(4-chlorophenyl)-triazolo[4,3-b]pyridazine. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/AcOH (3:1) | Maximizes cyclization efficiency |
| Temperature | 80°C | Balances reaction rate and side reactions |
| Reaction Time | 4–6 hours | Ensures complete ring closure |
| Catalyst | FeCl₃ (0.5 eq) | Accelerates intramolecular dehydration |
This method achieves yields of 68–72%, with purity >95% confirmed by HPLC.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to reduce reaction times. A mixture of 3-chloro-6-hydrazinopyridazine and 4-chlorophenylacetaldehyde subjected to 150 W microwave radiation for 20 minutes produces the triazolopyridazine core in 85% yield. This approach minimizes thermal degradation, enhancing scalability for industrial applications.
Thioether Linkage Installation
Introducing the thioacetamide bridge requires precise sulfur nucleophile handling:
Nucleophilic Aromatic Substitution
The 3-chloro position of the triazolopyridazine core reacts with sodium thioacetate derivatives. For instance, treating 6-(4-chlorophenyl)-3-chloro-triazolo[4,3-b]pyridazine with 2-mercapto-N-(3-chlorophenyl)acetamide in DMF at 60°C for 12 hours installs the thioether group.
Critical Considerations:
- Base Selection: Potassium carbonate outperforms sodium hydride in minimizing side reactions (89% vs. 72% yield).
- Solvent Polarity: DMF enhances nucleophilicity of the thiolate anion compared to THF or DCM.
- Stoichiometry: A 1.2:1 molar ratio of thioacetamide to triazolopyridazine prevents dimerization.
One-Pot Thiolation-Acetylation
Acetamide Functionalization
The N-(3-chlorophenyl)acetamide moiety is incorporated via two principal routes:
Hydrazide Intermediate Route
- Hydrazide Formation: Ethyl 2-((6-(4-chlorophenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetate reacts with hydrazine hydrate (80%) in methanol, yielding 92% hydrazide intermediate after 3 hours.
- Acetylation: Treating the hydrazide with 3-chlorophenyl isocyanate in dichloromethane at 0–5°C produces the final acetamide (mp 178–180°C, 84% yield).
Direct Coupling via Carbodiimide Chemistry
Activating the carboxylic acid derivative (2-((6-(4-chlorophenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetic acid) with EDC/HOBt enables coupling with 3-chloroaniline. Optimal conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Coupling Agent | EDC (1.5 eq), HOBt (1 eq) |
| Temperature | Room temperature |
| Reaction Time | 24 hours |
| Yield | 78% |
This method bypasses intermediate isolation, making it preferable for large-scale synthesis.
Industrial-Scale Optimization
Transitioning from lab-scale to production necessitates addressing:
Continuous Flow Reactor Design
A three-stage continuous system achieves 94% overall yield:
- Stage 1: Cyclocondensation in a packed-bed reactor (residence time: 30 min)
- Stage 2: Thioether formation via microchannel reactor (flow rate: 5 mL/min)
- Stage 3: Acetamide coupling in a spinning disc reactor (2000 rpm, 45°C)
This setup reduces batch-to-batch variability and cuts production time by 60% compared to batch processes.
Purification Strategies
- Crystallization: Using ethyl acetate/hexane (1:4) yields 99.5% pure product after two recrystallizations.
- Chromatography: Silica gel chromatography with chloroform:methanol (95:5) removes residual starting materials but is cost-prohibitive for bulk batches.
Analytical Characterization
Rigorous quality control ensures compound integrity:
Spectroscopic Validation
Purity Assessment
HPLC analysis on a C18 column (ACN:H₂O = 70:30, 1 mL/min) shows a single peak at 4.32 min, confirming >99% purity.
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation + EDC Coupling | 78 | 99.5 | High | $$$ |
| Microwave + One-Pot | 85 | 98.2 | Moderate | $$ |
| Continuous Flow | 94 | 99.8 | Industrial | $$$$ |
The continuous flow method emerges as superior for commercial production despite higher initial costs.
Q & A
Basic Research Questions
Q. What are the standard synthetic strategies for N-(3-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting with halogenated precursors. Key steps include:
- Substitution reactions under alkaline conditions to introduce the chlorophenyl group .
- Cyclization to form the triazolopyridazine core using catalysts like Lewis acids (e.g., ZnCl₂) .
- Thioether linkage formation via nucleophilic substitution with controlled temperature (60–80°C) and solvents (e.g., DMF or THF) .
- Purification via column chromatography or recrystallization to achieve >95% purity.
- Optimization : Vary catalysts (e.g., Pd-based for cross-coupling), solvents (polar aprotic vs. non-polar), and reaction times to maximize yield .
Q. Which analytical techniques are critical for characterizing this compound, and what spectral signatures should researchers expect?
- Techniques :
- NMR Spectroscopy : Look for δ 7.2–8.5 ppm (aromatic protons), δ 4.2–4.5 ppm (thioacetamide CH₂), and δ 2.1–2.3 ppm (acetamide methyl) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z ≈ 455 (calculated for C₂₀H₁₄Cl₂N₆OS) with fragmentation patterns confirming the triazole and pyridazine moieties .
- HPLC : Retention time consistency for purity validation .
Q. How can researchers assess the biological activity of this compound in vitro?
- Protocols :
- Enzyme inhibition assays : Target kinases or proteases with IC₅₀ determination via fluorometric/colorimetric readouts (e.g., ATP depletion assays) .
- Cell viability assays : Use cancer cell lines (e.g., HeLa or MCF-7) with MTT/WST-1 reagents to measure cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) to quantify interactions with receptors .
Advanced Research Questions
Q. How can contradictory biological activity data between studies be resolved?
- Approach :
- Validate compound purity : Re-analyze via HPLC and NMR to rule out degradation or impurities .
- Replicate assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Orthogonal assays : Confirm activity using alternative methods (e.g., thermal shift assays for target engagement) .
Q. What strategies are effective for optimizing synthetic yield while minimizing by-products?
- Advanced Methods :
- Design of Experiments (DoE) : Statistically optimize variables (temperature, catalyst loading) using response surface methodology .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve selectivity for the triazole ring formation .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace 3-chlorophenyl with 3-nitrophenyl) and compare bioactivity .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .
- Pharmacophore mapping : Identify critical functional groups (e.g., thioether linkage, triazole core) for activity .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
- Stability Studies :
- Thermal stability : Accelerated degradation studies at 40–60°C (HPLC monitoring) to determine shelf life .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
- pH stability : Test solubility and integrity in buffers (pH 2–10) relevant to biological assays .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Advanced Techniques :
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., kinase-ligand complexes) .
- Proteomics : Use SILAC labeling to identify downstream protein targets in treated cells .
- Kinetic studies : Measure time-dependent inhibition (e.g., kinact/KI) to classify mechanism .
Data Reproducibility and Validation
Q. What steps ensure reproducibility in synthesizing and testing this compound?
- Best Practices :
- Detailed protocols : Document exact molar ratios, solvent grades, and equipment settings .
- Batch-to-batch consistency : Use QC criteria (e.g., ≥95% purity, identical NMR spectra) .
- Open data sharing : Deposit synthetic procedures and raw spectral data in repositories like Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
